molecular formula C19H18BrN3O4S B2655574 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 1005303-62-7

4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2655574
CAS No.: 1005303-62-7
M. Wt: 464.33
InChI Key: RTJLJNUALJOLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to obtain the main substrate. This is followed by an oxidation reaction using glacial acetic acid to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxidation of the pyridazine ring can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridazinone derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help alleviate symptoms of neurodegenerative diseases .

Properties

IUPAC Name

4-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJLJNUALJOLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.